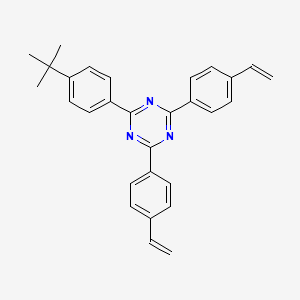
2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by its unique structure, which includes tert-butylphenyl and ethenylphenyl groups attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediates such as 4-tert-butylbenzaldehyde and 4-ethenylbenzaldehyde, which are then subjected to cyclization with cyanuric chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated reactors and real-time monitoring systems can further optimize the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-tert-butylphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-ethenylphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Uniqueness
2-(4-tert-Butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine is unique due to the presence of both tert-butylphenyl and ethenylphenyl groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the compound’s stability and reactivity can be fine-tuned by modifying the substituents on the triazine ring, allowing for the design of tailored materials and molecules.
Properties
CAS No. |
820969-32-2 |
|---|---|
Molecular Formula |
C29H27N3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4,6-bis(4-ethenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C29H27N3/c1-6-20-8-12-22(13-9-20)26-30-27(23-14-10-21(7-2)11-15-23)32-28(31-26)24-16-18-25(19-17-24)29(3,4)5/h6-19H,1-2H2,3-5H3 |
InChI Key |
ADKJDPNFMYHBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


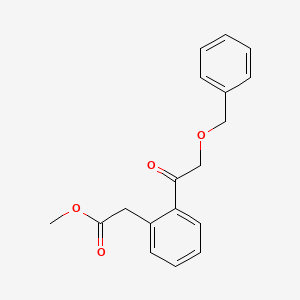
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
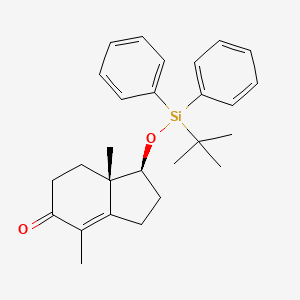
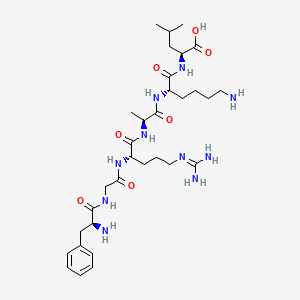
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
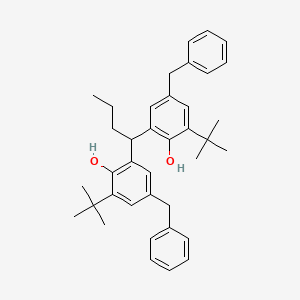
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
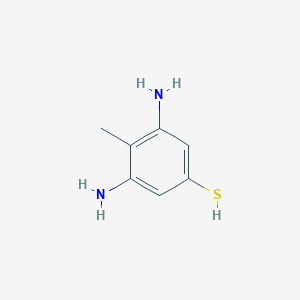
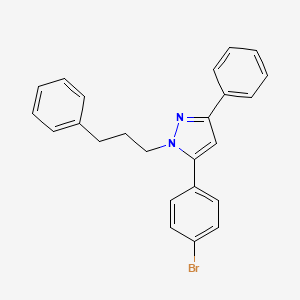
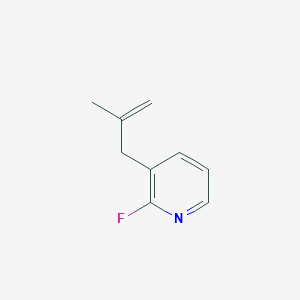
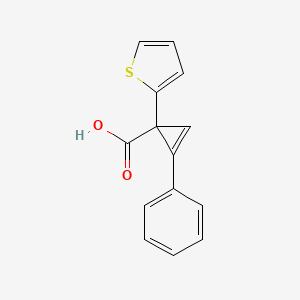
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
